Quantitative Comparison of Computed Physicochemical Properties vs. Key Sildenafil Intermediates
While specific biological activity data for CAS 2101195-14-4 is absent from primary literature, its fundamental physicochemical properties can be quantitatively compared to two other key sildenafil intermediates: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8) and 4-amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide (CAS 2101196-52-3). This comparison highlights the impact of N-alkyl substitution on molecular descriptors critical for purification, formulation, and reactivity [1][2]. Differences in these computed properties can affect crystallization behavior and solvent selection during downstream processing.
| Evidence Dimension | Computed Physicochemical Properties (XLogP3, Topological Polar Surface Area, Molecular Weight) |
|---|---|
| Target Compound Data | XLogP3: 0.5; TPSA: 72.9 Ų; MW: 182.22 g/mol [1] |
| Comparator Or Baseline | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8): XLogP3: 0.8; TPSA: 78.1 Ų; MW: 182.22 g/mol [3] |
| Quantified Difference | XLogP3: 0.5 vs. 0.8 (Δ = -0.3); TPSA: 72.9 Ų vs. 78.1 Ų (Δ = -5.2 Ų) |
| Conditions | PubChem computed properties (PubChem release 2025.09.15) using XLogP3 and Cactvs algorithms |
Why This Matters
These differences in computed lipophilicity and polar surface area inform solvent selection and chromatographic behavior during purification, distinguishing it from related intermediates.
- [1] PubChem. (2025). 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide. PubChem CID 132586626. View Source
- [2] PubChem. (n.d.). 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide. PubChem CID 15376944. View Source
- [3] PubChem. (2025). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. PubChem CID 15376943. View Source
